molecular formula C10H17NO3S3 B2491912 4-(methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol CAS No. 1448076-38-7

4-(methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol

Cat. No.: B2491912
CAS No.: 1448076-38-7
M. Wt: 295.43
InChI Key: FXGLJZPZQBLQCJ-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol is a useful research compound. Its molecular formula is C10H17NO3S3 and its molecular weight is 295.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

While the specific mechanism of action for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S3/c1-10(12,5-7-15-2)8-11-17(13,14)9-4-3-6-16-9/h3-4,6,11-12H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGLJZPZQBLQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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